molecular formula C4H10O B080176 (R)-(-)-2-Butanol CAS No. 14898-79-4

(R)-(-)-2-Butanol

Cat. No.: B080176
CAS No.: 14898-79-4
M. Wt: 74.12 g/mol
InChI Key: BTANRVKWQNVYAZ-SCSAIBSYSA-N
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Description

(2R)-butan-2-ol is a butan-2-ol. It is an enantiomer of a (2S)-butan-2-ol.

Properties

IUPAC Name

(2R)-butan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H10O/c1-3-4(2)5/h4-5H,3H2,1-2H3/t4-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTANRVKWQNVYAZ-SCSAIBSYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H10O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30904709
Record name (R)-Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

74.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14898-79-4, 78-92-2
Record name (-)-2-Butanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14898-79-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Butanol, (-)-
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Butanol
Source DrugBank
URL https://www.drugbank.ca/drugs/DB02606
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
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Record name (R)-Butan-2-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30904709
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R)-butan-2-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.035.410
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Record name 2-BUTANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does (R)-(-)-2-Butanol function as a pheromone?

A1: this compound acts as a sex attractant pheromone for specific insect species, particularly the white grub beetle (Dasylepida ishigakiensis) [, ]. Males of this species exhibit strong attraction towards this compound, while the (S)-enantiomer and other related compounds show inhibitory effects [, ]. This highlights the importance of chirality in pheromone recognition and the potential for using this compound in pest management strategies.

Q2: Can the presence of other compounds influence the effectiveness of this compound as a pheromone?

A2: Yes, studies have shown that the presence of (S)-2-Butanol or 2-propanol can inhibit the attractiveness of this compound to male D. ishigakiensis [, , ]. This suggests a complex interplay of pheromone components in influencing insect behavior.

Q3: Does the age of the female D. ishigakiensis influence the enantiomeric ratio of 2-Butanol released, and how does this affect male attraction?

A3: Research indicates that younger female D. ishigakiensis release a higher proportion of this compound compared to older females, who release a mixture with a greater proportion of the (S)-enantiomer []. This shift in enantiomeric ratio corresponds to a decreased attraction of males to older females, suggesting a role for pheromone composition in signaling female age and mating receptivity [].

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C4H10O, and its molecular weight is 74.12 g/mol.

Q5: Are there any spectroscopic techniques used to characterize this compound?

A5: this compound has been extensively studied using various spectroscopic techniques, including Vibrational Circular Dichroism (VCD) [, ]. VCD studies have provided insights into the predominant conformations and intermolecular interactions of this compound, aiding in understanding its structural characteristics and behavior in different environments. Additionally, Gas Chromatography coupled with Mass Spectrometry (GC-MS) is frequently employed for the identification and quantification of this compound, particularly in pheromone analysis [, ].

Q6: Have there been any studies on developing formulations to improve the stability or release of this compound for specific applications, like pheromone traps?

A7: Yes, research has focused on developing formulations for the controlled release of this compound in pest management []. Polyethylene tubes have been identified as effective dispensers for this pheromone, demonstrating comparable attractiveness to caged females and offering a practical solution for monitoring and controlling D. ishigakiensis populations [].

Q7: Has this compound been explored in the context of asymmetric catalysis?

A8: Yes, this compound has been utilized as a chiral auxiliary in asymmetric synthesis, particularly in reactions involving organotitanium reagents []. For instance, alkoxy-organotitanium compounds derived from this compound have been employed in enantioselective additions to aldehydes, leading to the formation of optically active alcohols with notable enantiomeric excesses [].

Q8: What is the role of this compound in studying enantioselective chemisorption on chirally modified surfaces?

A9: this compound serves as a chiral modifier in surface science studies investigating enantioselective chemisorption processes [, , ]. By forming a chiral environment on metal surfaces like Pd(111), this compound influences the adsorption behavior of other chiral molecules, providing insights into the role of chirality in surface reactions and potential applications in enantioselective catalysis.

Q9: Have there been any computational studies on this compound and its interactions?

A10: Yes, computational chemistry techniques, including Density Functional Theory (DFT), have been employed to study this compound [, ]. DFT calculations have been particularly useful in elucidating the vibrational properties of this compound and predicting its VCD spectra, providing a theoretical basis for understanding its structure and interactions.

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